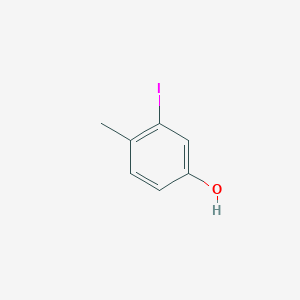

3-Iodo-4-methylphenol

Overview

Description

3-Iodo-4-methylphenol is an organic compound with the molecular weight of 234.04 . It is also known as 4-Iodo-3-methylphenol . The compound appears as a white to yellow to pale-brown to red solid .

Synthesis Analysis

The synthesis of phenols like 3-Iodo-4-methylphenol can be achieved by several methods such as hydrolysis of phenolic esters or ethers, reduction of quinones, or replacement of an aromatic amine by a hydroxyl group in the Bucherer reaction .Molecular Structure Analysis

The InChI code for 3-Iodo-4-methylphenol is1S/C7H7IO/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,1H3 . This indicates that the compound has a methyl group (CH3) and a hydroxyl group (OH) attached to a phenol ring, with an iodine atom (I) substituted at the 3rd position. Physical And Chemical Properties Analysis

3-Iodo-4-methylphenol is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Development

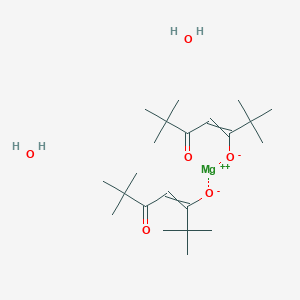

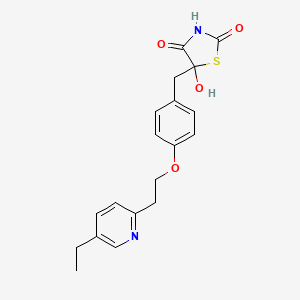

- PPARδ Agonist Synthesis : 4-Iodo-2-methylphenol serves as a starting reagent in the synthesis of GW501516, an agonist for the peroxisome proliferator-activated receptor δ (PPARδ). PPARδ activation has implications in metabolic regulation and potential antiobesity drug development .

Safety and Hazards

Mechanism of Action

Target of Action

3-Iodo-4-methylphenol, also known as 4-Iodo-3-methylphenol, is an organic compound It is known that phenolic compounds like cresols, which are structurally similar to 3-iodo-4-methylphenol, can interact with bacterial cell membranes .

Mode of Action

It is known that cresols, a group of aromatic organic compounds similar to 3-iodo-4-methylphenol, can cause the destruction of bacterial cell membranes . This suggests that 3-Iodo-4-methylphenol might interact with its targets in a similar manner, leading to changes in the cell membrane integrity and function.

Biochemical Pathways

The disruption of bacterial cell membranes by similar compounds like cresols can affect multiple biochemical pathways within the cell, leading to cell death .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that its bioavailability could be influenced by factors such as solubility and stability.

Result of Action

Based on the known effects of similar compounds, it can be inferred that the compound might lead to the disruption of bacterial cell membranes, affecting their integrity and function, and ultimately leading to cell death .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . This suggests that factors such as light, humidity, and temperature could potentially influence the compound’s action and stability.

properties

IUPAC Name |

3-iodo-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRHEJRMXKBBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30698954 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-methylphenol | |

CAS RN |

626250-54-2 | |

| Record name | 3-Iodo-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30698954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

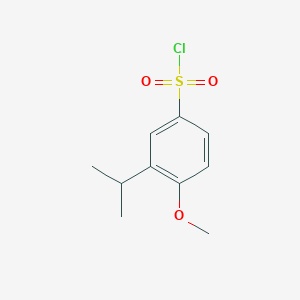

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethynylbicyclo[4.1.0]heptane](/img/structure/B3147533.png)

![[2-(Dimethylamino)ethyl][(2-fluorophenyl)methyl]amine](/img/structure/B3147571.png)

![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)